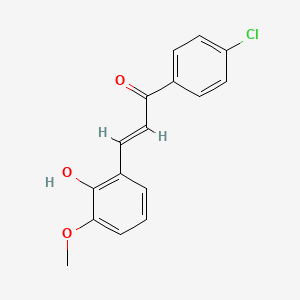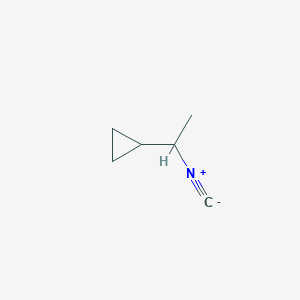
9-(dicyanomethylidene)-N,N'-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound that features a fluorene core substituted with dicyanomethylidene and furan-2-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the fluorene core, followed by the introduction of dicyanomethylidene and furan-2-ylmethyl groups through nucleophilic substitution and condensation reactions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide
- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- 2,5-furandicarboxylic acid
Uniqueness
Compared to similar compounds, 9-(dicyanomethylidene)-N,N’-bis(furan-2-ylmethyl)-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C26H18N4O6S2 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
9-(dicyanomethylidene)-2-N,7-N-bis(furan-2-ylmethyl)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C26H18N4O6S2/c27-13-17(14-28)26-24-11-20(37(31,32)29-15-18-3-1-9-35-18)5-7-22(24)23-8-6-21(12-25(23)26)38(33,34)30-16-19-4-2-10-36-19/h1-12,29-30H,15-16H2 |
Clé InChI |
DGDMIWHZKZDCEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)


![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)


![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
